Orthogonal Protecting Group Strategy: NHPoc Alkyne Handle Distinct from Fmoc and Azide Modalities
(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH provides an alkyne functional group via its NHPoc carbamate, which is orthogonal to both the base-labile Fmoc group and the azide group found in compounds such as cis-Fmoc-Pro(4-N₃)-OH . This alkyne enables CuAAC with azide-bearing partners, whereas the comparator cis-Fmoc-Pro(4-N₃)-OH presents an azide for reaction with alkynes . The orthogonal nature of the NHPoc group permits sequential deprotection and conjugation strategies that are inaccessible using azide-only or acid-labile protecting group systems .
| Evidence Dimension | Functional handle type and chemical orthogonality |
|---|---|
| Target Compound Data | Alkyne (terminal) via NHPoc carbamate |
| Comparator Or Baseline | cis-Fmoc-Pro(4-N₃)-OH: Azide group |
| Quantified Difference | Alkyne vs. Azide; enables inverse click chemistry pairing |
| Conditions | Solid-phase peptide synthesis (Fmoc/tBu strategy); orthogonal deprotection conditions |
Why This Matters
Enables orthogonal, sequential bioconjugation strategies (e.g., dual labeling) that are not feasible with azide-only building blocks.
